molecular formula C11H17N3O2S B2814423 Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate CAS No. 2418716-36-4

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate

Cat. No.: B2814423
CAS No.: 2418716-36-4
M. Wt: 255.34
InChI Key: NVJDUHRHTJVTHE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H17N3O2S It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-amino-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-aminoazetidine-1-carboxylate: Similar structure but lacks the thiazole ring.

    Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate: Contains a piperidine ring instead of an azetidine ring.

    Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate: Features a pyrrole ring instead of a thiazole ring

Uniqueness

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate is unique due to the presence of both an azetidine ring and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-13-9(12)17-8/h4,7H,5-6H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJDUHRHTJVTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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